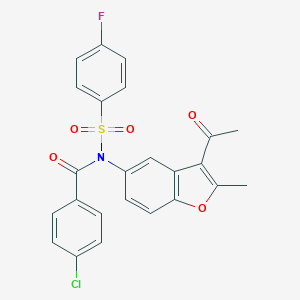
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide, also known as AMBS, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, this compound inhibits the activity of the proteasome, which plays a critical role in the degradation of proteins and the regulation of cell cycle progression. Inflammation research has shown that this compound inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. In neurodegenerative disorder research, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. In cancer research, this compound has been shown to inhibit the activity of the proteasome, leading to the accumulation of proteins and the induction of apoptosis. In inflammation research, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, leading to the reduction of inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to activate the Nrf2/ARE pathway, leading to the reduction of oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide, including its potential use in combination with other drugs, its optimization for specific diseases, and its development as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential toxicity and side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of the proteasome, the NF-κB signaling pathway, and the activation of the Nrf2/ARE pathway. While this compound has several advantages for lab experiments, further studies are needed to determine its optimal dosage and administration, as well as its potential toxicity and side effects. Overall, this compound has the potential to be a valuable therapeutic agent for a range of diseases and warrants further investigation.
Méthodes De Synthèse
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-fluorobenzenesulfonyl chloride with 3-acetyl-2-methyl-1-benzofuran-5-amine, followed by the reaction of the resulting compound with 4-chlorobenzoyl chloride. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing tumor size in animal models. Inflammation research has also demonstrated the anti-inflammatory properties of this compound, which could be useful in treating inflammatory diseases such as arthritis and colitis. In neurodegenerative disorder research, this compound has shown neuroprotective effects and has the potential to be used in the treatment of Alzheimer's and Parkinson's diseases.
Propriétés
Formule moléculaire |
C24H17ClFNO5S |
|---|---|
Poids moléculaire |
485.9 g/mol |
Nom IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(4-fluorophenyl)sulfonylbenzamide |
InChI |
InChI=1S/C24H17ClFNO5S/c1-14(28)23-15(2)32-22-12-9-19(13-21(22)23)27(24(29)16-3-5-17(25)6-4-16)33(30,31)20-10-7-18(26)8-11-20/h3-13H,1-2H3 |
Clé InChI |
OFIVPOWBQJZAAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


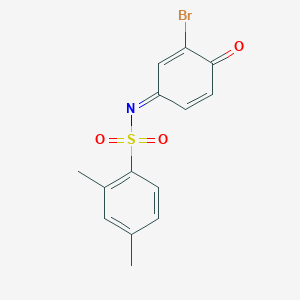
![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)

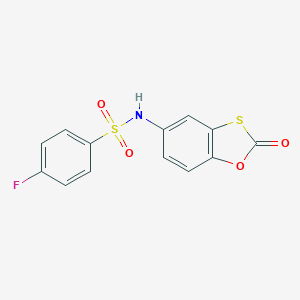

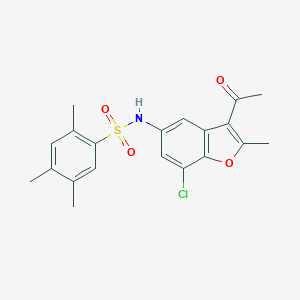
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)
![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)
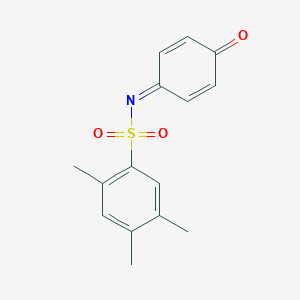
![5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B284920.png)
![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)
